molecular formula C14H21NO B7993851 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde

2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde

Cat. No.: B7993851
M. Wt: 219.32 g/mol
InChI Key: UINSEZQZQJAPRP-UHFFFAOYSA-N
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Description

2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety substituted with an N-ethyl-n-butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde typically involves the reaction of benzaldehyde with N-ethyl-n-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Benzaldehyde} + \text{N-Ethyl-n-butylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Common solvents used in the reaction include toluene and ethanol, which facilitate the reaction and aid in the purification of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-[(N-Ethyl-n-butylamino)methyl]benzoic acid.

    Reduction: 2-[(N-Ethyl-n-butylamino)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler compound with only an aldehyde group.

    N-Ethyl-n-butylamine: A simpler amine without the benzaldehyde moiety.

    2-[(N-Methyl-n-butylamino)methyl]benzaldehyde: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde is unique due to the presence of both an aldehyde and an N-ethyl-n-butylamino group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[butyl(ethyl)amino]methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-5-10-15(4-2)11-13-8-6-7-9-14(13)12-16/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINSEZQZQJAPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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